SK609

G-protein biased agonism D3 receptor signaling cocaine use disorder

Parkinson's researchers needing D3R agonists that isolate G-protein signaling without D2R off-target effects face limited tools that also address NET inhibition. SK609 integrates three discrete mechanisms in one molecule: • G-protein-biased D3R agonism: >45-fold bias (EC50 G-protein 1.1 μM vs β-arrestin-2 50.2 μM) • Complete D2R discrimination: no detectable binding at 10 μM • NET inhibition (Ki ≈ 500 nM): elevates prefrontal NE (300%) and DA (160%) 98% oral bioavailability with high brain penetration supports reliable systemic dosing in rodents and non-human primates. Chronic administration does not induce AIMs and reduces L-DOPA-induced dyskinesia.

Molecular Formula C10H15Cl2N
Molecular Weight 220.14 g/mol
CAS No. 1092797-77-7
Cat. No. B1193515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSK609
CAS1092797-77-7
SynonymsSK609 hydrochloride;  SK-609 hydrochloride;  SK 609 hydrochloride;  SK609 HCl;  SK-609 HCl;  SK 609 HCl;  ES609;  ES-609;  ES 609; 
Molecular FormulaC10H15Cl2N
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1Cl)N.Cl
InChIInChI=1S/C10H14ClN.ClH/c1-8(12)6-7-9-4-2-3-5-10(9)11;/h2-5,8H,6-7,12H2,1H3;1H
InChIKeyNVCYSMVSGDVJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SK609 – D3 Biased Agonist for Parkinson's & Cognitive Research


SK609 (hydrochloride, CAS 1092797-77-7) is a synthetic small-molecule dopamine D3 receptor (D3R) agonist characterized by G-protein-biased signaling and ancillary norepinephrine transporter (NET) inhibition [1]. Distinct from conventional D3-preferring agonists such as pramipexole or PF-592,379, SK609 exhibits a unique polypharmacological profile combining selective D3R activation (with no detectable binding affinity for D2R at 10 μM), G-protein pathway bias (EC₅₀ G-protein: 1.1 μM vs. β-arrestin-2: 50.2 μM), and NET blockade (Ki ≈ 500 nM) [1][2]. The compound demonstrates 98% oral bioavailability, high brain penetration, and preclinical efficacy in rodent and non-human primate models of Parkinson's disease (PD) for both motor and cognitive deficits [3][4].

Biased signaling tool G-protein biased D3 receptor signaling with no detectable D2R binding at assay-relevant concentrations
Dual mechanism probe Concurrent NET inhibition and D3R agonism for catecholamine modulation studies
Systemic dosing research High oral bioavailability and brain penetration supporting rodent and primate model paradigms

Why SK609 Cannot Be Substituted by Generic D3 Agonists


The pharmacological signature of SK609 integrates three discrete mechanisms—orthosteric D3R agonism with intrinsic G-protein bias, complete functional discrimination from D2R at 10 μM, and competitive NET substrate inhibition—into a single molecular entity [1][2]. This polypharmacology is not additive but synergistic; for example, the G-protein bias of SK609 reduces cocaine-induced DAT phosphorylation whereas unbiased D3R agonism with pramipexole augments it [3]. Generic substitution with selective D3 agonists (e.g., PF-592,379) would omit NET inhibition; substitution with NET inhibitors (e.g., atomoxetine) would omit D3R agonism; and substitution with unbiased D3R agonists (e.g., pramipexole) would introduce β-arrestin-2 recruitment, which may produce distinct—and potentially opposing—downstream signaling and behavioral outcomes [4]. The following quantitative comparisons establish where SK609 exhibits verified differentiation that precludes interchangeable use.

Selective D3 agonist (e.g., PF-592,379)
Omits NET inhibition; D2R binding profile may differ, altering downstream signaling
NET inhibitor (e.g., atomoxetine)
Lacks direct D3R agonism; catecholamine elevation pattern will not replicate dual mechanism
Unbiased D3 agonist (e.g., pramipexole)
β-arrestin-2 recruitment may produce opposing effects on DAT phosphorylation and behavioral endpoints

SK609 Pharmacological Differentiation


G-Protein Bias Reduces Cocaine-Induced DAT Phosphorylation

SK609, a G-protein biased D3R agonist, reduces cocaine-induced dopamine transporter (DAT) phosphorylation, whereas pramipexole, an unbiased D3R agonist, augments cocaine's effects on DAT phosphorylation and increases cocaine-seeking behavior in rats [1]. This differentiation stems directly from SK609's failure to recruit β-arrestin-2 (EC₅₀ 50.2 μM for β-arrestin vs. 1.1 μM for G-protein activation), which alters downstream signaling pathways distinct from unbiased agonists [1][2].

G-Protein Bias vs Unbiased
Head-to-head
SK609 reduced cocaine-induced DAT phosphorylation; pramipexole augmented it
Reported signaling pathway-response context for biased D3R agonism
In vitro DAT assays; rat cocaine self-administration model
G-protein biased agonism D3 receptor signaling cocaine use disorder β-arrestin-2 recruitment DAT phosphorylation

D3R Selectivity Without D2R Binding

SK609 demonstrates no detectable binding affinity for D2R high- or low-affinity states when tested at a concentration of 10 μM [1]. In contrast, PF-592,379 exhibits a Ki of 322 nM at D3R with approximately 19-fold selectivity over D4R (Ki = 4165 nM) but retains functional activity at D2R (EC₅₀ = 21 nM for D3R with >470-fold functional selectivity over D2R) . While both compounds display D3R preference, SK609's complete absence of D2R binding at 10 μM provides a cleaner pharmacological tool for studies requiring unambiguous D3R-specific effects.

D2R Binding Absence
Cross-study comparable
No detectable D2R binding at 10 µM; PF-592,379 retains D2R functional activity
Cleaner D3R selectivity for unambiguous target engagement studies
Radioligand binding and functional assays
D3 receptor selectivity D2 receptor binding receptor profiling off-target activity selectivity ratio

Dual D3R Agonism and NET Inhibition Profile

SK609 selectively inhibits NET with a Ki of ≈500 nM and acts as a NET substrate [1]. Systemic dosing of SK609 (4 mg/kg, i.p.) in naïve rats produced a 300% increase in norepinephrine (NE) and a 160% increase in dopamine (DA) in the prefrontal cortex (PFC) as measured by microdialysis [1]. In comparison, atomoxetine, a selective NET inhibitor, elevates NE but does not directly agonize D3R or produce comparable DA increases. Methylphenidate elevates both NE and DA via non-selective DAT/NET blockade but induces psychostimulant-like increases in risky choice behavior and locomotor activity, whereas SK609 at cognitively enhancing doses (2, 4, and 8 mg/kg) does not [2].

Dual D3R/NET Profile
Cross-study comparable
NE increase 300%, DA increase 160% in PFC; no increased risky choice vs. methylphenidate
Reported neurochemical response context without psychostimulant-like behavioral effects
Rat microdialysis; probabilistic discounting task
norepinephrine transporter inhibition prefrontal cortex microdialysis dopamine release catecholamine modulation

Oral Bioavailability and Brain Penetration

Pharmacokinetic analysis of SK609 under systemic administration demonstrated 98% oral bioavailability and high brain distribution in striatum, hippocampus, and prefrontal cortex [1]. In cynomolgus macaques, oral administration of SK609 (0.5, 2, and 4 mg/kg) yielded mean Cₘₐₓ values of 13.7, 69.3, and 218 ng/mL at Tₘₐₓ of 4.1, 6.4, and 5.0 hours, respectively, with corresponding AUC₍₀₋ₜ₎ values of 171, 904, and 2938 h·ng/mL; intravenous administration (2 mg/kg) resulted in a mean terminal half-life of 7.9 hours in plasma . This favorable pharmacokinetic profile supports oral dosing regimens in both rodent and primate experimental models.

Oral PK Profile
Reported
98% oral bioavailability, Cmax 13.7-218 ng/mL, t½ 7.9 h
Supports systemic oral dosing studies in rodent and primate models
Rat and cynomolgus macaque PK; LC-MS/MS quantification
pharmacokinetics oral bioavailability brain penetration cynomolgus macaque systemic administration

Reversal of Akinesia and L-DOPA-Induced Dyskinesia

In unilateral 6-OHDA-lesioned hemiparkinsonian rats, SK609 significantly improved performance of the impaired paw in the forepaw stepping test paradigm and normalized bilateral asymmetry associated with the lesion [1]. Chronic treatment with SK609 as monotherapy did not induce abnormal involuntary movements (AIMs). When used adjuvantly with L-DOPA, SK609 significantly reduced AIMs induced by L-DOPA [1]. This contrasts with non-selective dopamine agonists (e.g., pramipexole, apomorphine) which, while effective in early PD, may produce significant side effects including somnolence, nausea, and hallucinations, and do not address NET-mediated cognitive dysfunction [2].

Motor & Dyskinesia Endpoints
Head-to-head
Improved paw performance; no AIMs induction; reduced L-DOPA-induced AIMs
Model-response endpoint context for PD motor and dyskinesia studies
6-OHDA rat model; forepaw stepping test and AIMs scoring
Parkinson's disease model 6-OHDA lesion akinesia reversal L-DOPA-induced dyskinesia abnormal involuntary movements

SK609 Research Applications


G-Protein Biased D3 Receptor Signaling

SK609 enables exclusive interrogation of G-protein-dependent signaling downstream of D3R activation, with a >45-fold bias factor (EC₅₀ G-protein 1.1 μM vs. β-arrestin-2 50.2 μM) [1]. This property is critical for studies seeking to dissect the distinct contributions of G-protein versus β-arrestin-2 pathways to D3R-mediated behaviors, as demonstrated in head-to-head comparisons with unbiased agonist pramipexole where SK609 reduced cocaine-induced DAT phosphorylation while pramipexole augmented it [2].

Parkinson's Disease Motor and Cognitive Efficacy

SK609's dual D3R agonism and NET inhibition addresses both motor impairment (improved forepaw stepping and normalized bilateral asymmetry in 6-OHDA-lesioned rats) and cognitive deficits (improved sustained attention and object retrieval in rodent and non-human primate PD models) [3][4]. Critically, chronic SK609 monotherapy does not induce AIMs and significantly reduces L-DOPA-induced AIMs when co-administered, supporting its use in L-DOPA-sparing or adjunctive PD therapeutic research [4].

Cognition Enhancement Without Psychostimulant Side Effects

SK609 elevates both NE (300%) and DA (160%) in the prefrontal cortex at behaviorally active doses (4 mg/kg i.p.) without increasing risky choice behavior or spontaneous locomotor activity [3][5]. This profile distinguishes SK609 from amphetamine and methylphenidate, which increase risky choice at cognitively enhancing doses, and from atomoxetine, which lacks direct D3R agonism [5]. Researchers investigating attention, executive function, and working memory can use SK609 as a non-psychostimulant catecholamine modulator.

Oral Systemic Dosing in Non-Human Primates

SK609's 98% oral bioavailability and high brain distribution (striatum, hippocampus, prefrontal cortex) enable reliable systemic dosing in cynomolgus macaques [3]. With Cₘₐₓ values ranging from 13.7 to 218 ng/mL across 0.5-4 mg/kg p.o. doses and a plasma terminal half-life of approximately 7.9 hours , SK609 is suitable for chronic oral administration paradigms in higher-order species without requiring specialized delivery methods.

Application
Selection Property
Validation Focus
D3R biased signaling pathway studies
G-protein bias selectivity
β-arrestin-2 recruitment exclusion
Parkinson's disease model motor and cognitive endpoints
Dual D3R/NET mechanism
L-DOPA-induced AIMs model endpoint
Cognition and executive function research
Non-psychostimulant catecholamine modulation
Risky choice and locomotor activity endpoints
Non-human primate systemic PK studies
High oral bioavailability and brain distribution
PK/PD exposure-model review

Technical Documentation Hub

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37 linked technical documents
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